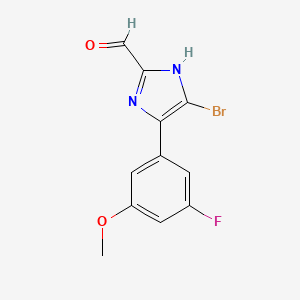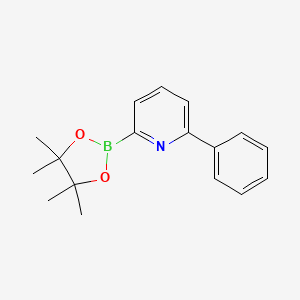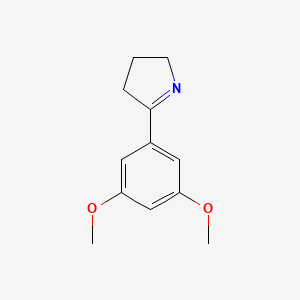![molecular formula C11H6BrF3N2O2 B13696538 5-Bromo-4-[2-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696538.png)
5-Bromo-4-[2-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33022642 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
The preparation of MFCD33022642 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The industrial production of MFCD33022642 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The preparation method is designed to be simple and suitable for industrial-scale production .
Análisis De Reacciones Químicas
MFCD33022642 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
MFCD33022642 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, MFCD33022642 is investigated for its potential therapeutic properties and its role in drug development. Additionally, it has industrial applications in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of MFCD33022642 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
MFCD33022642 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or functional groups. The comparison can focus on differences in reactivity, stability, and applications. For example, while some similar compounds may have comparable reactivity, MFCD33022642 may offer advantages in terms of stability or ease of synthesis .
Propiedades
Fórmula molecular |
C11H6BrF3N2O2 |
|---|---|
Peso molecular |
335.08 g/mol |
Nombre IUPAC |
5-bromo-4-[2-(trifluoromethoxy)phenyl]-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrF3N2O2/c12-10-9(16-8(5-18)17-10)6-3-1-2-4-7(6)19-11(13,14)15/h1-5H,(H,16,17) |
Clave InChI |
INRMIBCCAQAZCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(NC(=N2)C=O)Br)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one](/img/structure/B13696460.png)

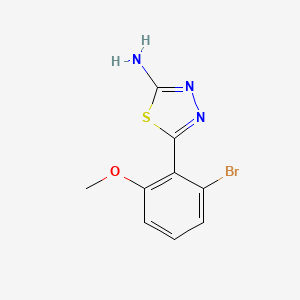

![Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride](/img/structure/B13696481.png)
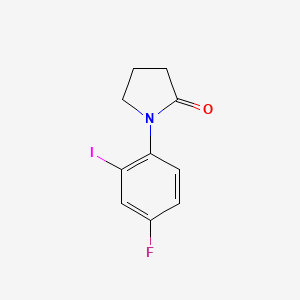
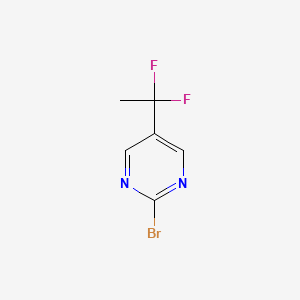
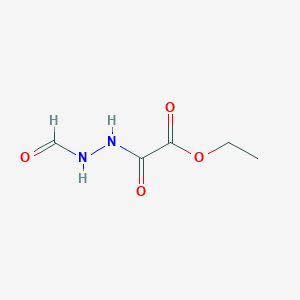

![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
